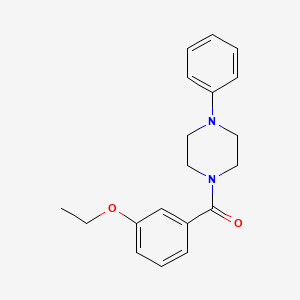
N-(5-bromo-2-pyridinyl)-2,5-dimethyl-3-furamide
Overview
Description
N-(5-bromo-2-pyridinyl)-2,5-dimethyl-3-furamide, also known as BRD0705, is a small molecule inhibitor that has shown promising results in scientific research. This compound has been studied extensively for its potential use in treating various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mechanism of Action
N-(5-bromo-2-pyridinyl)-2,5-dimethyl-3-furamide inhibits the activity of HDACs by binding to the active site of the enzyme. This results in the accumulation of acetylated histones, which leads to changes in gene expression. This compound has been shown to selectively inhibit HDAC6, which is involved in the regulation of several cellular processes, including protein degradation and cell migration.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, it induces cell cycle arrest and apoptosis, which leads to the inhibition of tumor growth. In animal models of inflammation, this compound reduces the production of pro-inflammatory cytokines and chemokines, which leads to a reduction in inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(5-bromo-2-pyridinyl)-2,5-dimethyl-3-furamide is its selectivity for HDAC6. This allows for more targeted inhibition of the enzyme, which reduces the potential for off-target effects. However, one limitation of this compound is its relatively low potency compared to other HDAC inhibitors. This may limit its effectiveness in certain applications.
Future Directions
There are several future directions for the study of N-(5-bromo-2-pyridinyl)-2,5-dimethyl-3-furamide. One potential application is in the treatment of neurodegenerative disorders, such as Alzheimer's disease. HDAC inhibitors have been shown to have neuroprotective effects in animal models, and this compound may have similar effects. Another potential application is in combination therapy with other anticancer drugs. HDAC inhibitors have been shown to enhance the efficacy of other anticancer drugs, and this compound may have similar effects. Finally, further studies are needed to determine the optimal dosage and administration schedule for this compound in different disease contexts.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that has shown potential in treating various diseases, including cancer and inflammation. Its selectivity for HDAC6 makes it a valuable tool for studying the role of this enzyme in cellular processes. Future studies will determine the full potential of this compound in treating diseases and enhancing the efficacy of other drugs.
Scientific Research Applications
N-(5-bromo-2-pyridinyl)-2,5-dimethyl-3-furamide has been extensively studied for its potential use in treating various diseases. It has been shown to inhibit the activity of several enzymes, including histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. HDAC inhibitors have been shown to have anticancer and anti-inflammatory properties, and this compound is no exception. In preclinical studies, this compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.
properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-7-5-10(8(2)17-7)12(16)15-11-4-3-9(13)6-14-11/h3-6H,1-2H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGJYPHGSZKPEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=NC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(2,5-dichlorophenoxy)-2-methylpropanoyl]-4-methylpiperazine](/img/structure/B4430721.png)
![2-{4-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B4430723.png)
![1-cyclohexyl-4-[2-(2,4-difluorophenoxy)propanoyl]piperazine](/img/structure/B4430730.png)
![2-chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-6-fluorobenzamide](/img/structure/B4430738.png)

![N-[1-(2,5-dimethoxyphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4430744.png)

![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B4430754.png)
![ethyl 1-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-3-piperidinecarboxylate](/img/structure/B4430762.png)
![N-[1-(tetrahydro-2-furanyl)ethyl]-2-naphthamide](/img/structure/B4430768.png)

![methyl 5-ethyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4430785.png)

![N-{3-[(benzylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B4430813.png)